N-[4-(aminosulfonyl)phenyl]-4-[(anilinocarbonyl)amino]benzenesulfonamide
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Overview
Description
N-[4-(aminosulfonyl)phenyl]-4-[(anilinocarbonyl)amino]benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminosulfonyl)phenyl]-4-[(anilinocarbonyl)amino]benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with aniline in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dimethyl sulfoxide or N,N-dimethylformamide, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminosulfonyl)phenyl]-4-[(anilinocarbonyl)amino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
N-[4-(aminosulfonyl)phenyl]-4-[(anilinocarbonyl)amino]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-4-[(anilinocarbonyl)amino]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various physiological effects, depending on the biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-[4-(aminosulfonyl)phenyl]benzenesulfonamide
- N-{4-[(phenylsulfonyl)amino]phenyl}benzenesulfonamide
Uniqueness
N-[4-(aminosulfonyl)phenyl]-4-[(anilinocarbonyl)amino]benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-phenyl-3-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S2/c20-29(25,26)17-10-8-16(9-11-17)23-30(27,28)18-12-6-15(7-13-18)22-19(24)21-14-4-2-1-3-5-14/h1-13,23H,(H2,20,25,26)(H2,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVTUFJBKIRJLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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